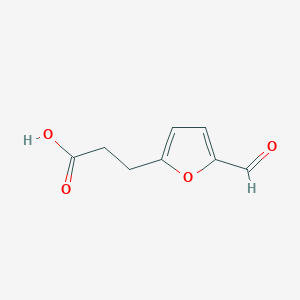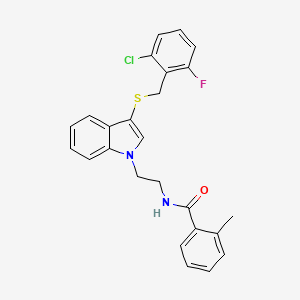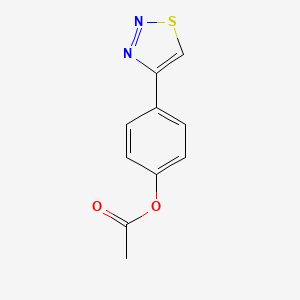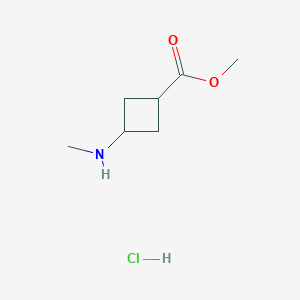![molecular formula C15H16N2O3 B2483989 4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-46-6](/img/structure/B2483989.png)
4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide and related compounds involves complex organic reactions that yield heterocyclic compounds with significant biological activities. For instance, a three-component reaction has been used to prepare derivatives, showing the versatility and interest in pyrrolidine and pyrrole derivatives in medicinal chemistry and organic synthesis (Nguyen & Vo Viet Dai, 2023).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of this compound. X-ray diffraction techniques, among others, have been employed to elucidate the structure, confirming the presence of the pyrrole ring and detailing the arrangement of substituents that contribute to the compound's properties (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide includes its participation in various organic reactions, highlighting its potential as a versatile intermediate in organic synthesis. The presence of acetyl and carboxamide groups provides reactive sites for further functionalization, which can lead to a wide range of derivatives with diverse biological activities.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are influenced by the molecular structure. These properties are essential for determining the conditions under which the compound can be used in experimental and industrial applications. Studies like crystal structure analysis provide insights into the compound's stability and solubility (Banerjee et al., 2002).
Aplicaciones Científicas De Investigación
Cytotoxicity Studies
4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide and its derivatives have been explored in cytotoxicity studies. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, a related compound, and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of such compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Synthesis and Pharmacological Activity
A variety of 1H-1-pyrrolylcarboxamides, including derivatives of 4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide, have been synthesized for pharmacological interest. Bijev, Prodanova, & Nankov (2003) highlighted the process of synthesizing these compounds with potential pharmacological applications, indicating their relevance in drug development (Bijev, Prodanova, & Nankov, 2003).
Diuretic Properties and Polymorphism
Shishkina et al. (2018) studied a compound closely related to 4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide, focusing on its diuretic properties and polymorphic modifications. This research suggests its utility in developing new hypertension remedies (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These compounds are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures often interact with their targets by binding to specific receptors, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Compounds with similar structures are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include a wide range of biological activities, as mentioned above.
Result of Action
Based on the wide range of biological activities associated with similar compounds, the effects could potentially include changes in cellular processes and functions .
Propiedades
IUPAC Name |
4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10(18)12-7-14(16-9-12)15(19)17-8-11-3-5-13(20-2)6-4-11/h3-7,9,16H,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIUKQICLMBCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330666 | |
| Record name | 4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478249-46-6 | |
| Record name | 4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)
![Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid](/img/no-structure.png)




![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)
![8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2483918.png)
![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)


![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)